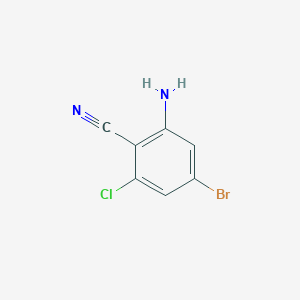

2-Amino-4-bromo-6-chlorobenzonitrile

Description

Contextualization within Halogenated Aromatic Nitriles

Halogenated aromatic nitriles are a class of organic compounds characterized by a benzene (B151609) ring bearing one or more halogen atoms and a nitrile group. The presence of halogens such as chlorine, bromine, and fluorine can significantly alter the electronic properties of the aromatic ring, influencing its reactivity in various chemical transformations. These compounds are often key intermediates in the synthesis of more complex molecules. mdpi.com The nitrile group itself is a versatile functional group that can be converted into amines, amides, carboxylic acids, and various nitrogen-containing heterocycles. libretexts.org

2-Amino-4-bromo-6-chlorobenzonitrile fits squarely within this class, featuring both a bromine and a chlorine atom on the benzonitrile (B105546) core. The unique substitution pattern of this molecule, with an amino group at position 2, a bromine atom at position 4, and a chlorine atom at position 6, suggests a rich and complex reactivity profile that is yet to be fully investigated.

Importance of Amino- and Halogen-Substituted Benzonitriles in Chemical Research

The presence of both amino and halogen substituents on a benzonitrile ring gives rise to a molecule with significant potential in chemical research, particularly in the synthesis of novel compounds. Amino-substituted benzonitriles are valuable precursors for the synthesis of a variety of heterocyclic compounds, such as quinazolines and quinolines, which are important scaffolds in medicinal chemistry. The amino group can act as a nucleophile or be transformed into a diazonium salt, which is a gateway to a wide range of other functional groups. youtube.com

Halogen atoms, on the other hand, provide reactive handles for cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are powerful tools for forming carbon-carbon bonds. The differential reactivity of bromine and chlorine atoms can also allow for selective, stepwise modifications of the aromatic ring. Aromatic compounds, in general, are crucial in drug discovery due to their ability to form strong interactions with biological targets. fastercapital.com The specific arrangement of substituents on an aromatic ring can be fine-tuned to optimize a compound's pharmacological properties. fastercapital.com

The combination of these functional groups in a single molecule, as seen in this compound, makes it a potentially valuable building block for the synthesis of diverse and complex molecular architectures with potential applications in drug discovery and materials science.

Scope and Research Gaps Pertaining to this compound

Despite the clear potential of this compound as a synthetic intermediate, a thorough review of the scientific literature reveals a significant research gap. While numerous studies have focused on related, less substituted benzonitriles, there is a notable lack of published research specifically detailing the synthesis, characterization, and applications of this compound. Its CAS number is registered as 1703012-82-1, indicating its identification, but extensive studies appear to be limited. chemicalbook.com

This scarcity of information presents both a challenge and an opportunity. The challenge lies in the absence of established synthetic protocols and reactivity data. However, the opportunity is significant, as it suggests that the chemical space surrounding this compound is largely unexplored. Future research could focus on developing efficient synthetic routes to this compound and systematically investigating its reactivity. Such studies would not only expand our fundamental understanding of polysubstituted aromatic compounds but could also lead to the discovery of novel molecules with valuable biological or material properties. rsc.org The synthesis of polysubstituted benzenes often requires careful consideration of the directing effects of the existing substituents, and developing a strategy for this specific substitution pattern would be a valuable contribution to synthetic methodology. libretexts.orgyoutube.com

The following tables provide a summary of the available data for structurally related compounds, which can serve as a point of reference for future investigations into the properties and reactivity of this compound.

Table 1: Properties of Related Amino- and Halogen-Substituted Benzonitriles

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Amino-4-bromobenzonitrile (B1277943) | 304858-65-9 | C₇H₅BrN₂ | 197.03 | Not Available |

| 2-Amino-4-chlorobenzonitrile (B1265954) | 38487-86-4 | C₇H₅ClN₂ | 152.58 | 157-162 |

| 2-Amino-6-chlorobenzonitrile (B183317) | 6575-11-7 | C₇H₅ClN₂ | 152.58 | 134-136 |

| 2-amino-5-bromo-6-chlorobenzonitrile | 159020-87-8 | C₇H₄BrClN₂ | 231.48 | Not Available |

Data sourced from various chemical suppliers and databases. nih.govlookchem.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4BrClN2 |

|---|---|

Molecular Weight |

231.48 g/mol |

IUPAC Name |

2-amino-4-bromo-6-chlorobenzonitrile |

InChI |

InChI=1S/C7H4BrClN2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2 |

InChI Key |

AXZJIUKFXDLHLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)C#N)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Amino 4 Bromo 6 Chlorobenzonitrile and Its Precursors

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 2-Amino-4-bromo-6-chlorobenzonitrile molecule by introducing the key functional groups onto a pre-existing benzene (B151609) ring or a simpler benzonitrile (B105546) precursor. These methods are often favored for their atom economy and potentially shorter reaction sequences.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution is a cornerstone of arene functionalization. The synthesis of this compound can be envisioned through the selective halogenation of an appropriately substituted benzonitrile precursor. The directing effects of the substituents on the aromatic ring are paramount in achieving the desired regiochemistry. The amino group is a strongly activating ortho, para-director, the chloro group is a deactivating ortho, para-director, and the nitrile group is a deactivating meta-director.

A highly plausible and direct route to this compound involves the selective bromination of 2-amino-6-chlorobenzonitrile (B183317). In this precursor, the powerful ortho, para-directing influence of the amino group at C2, combined with the ortho, para-directing effect of the chloro group at C6, overwhelmingly favors electrophilic attack at the C4 position, which is para to the amino group and ortho to the chloro group. The C3 and C5 positions are sterically hindered and/or electronically disfavored.

Common brominating agents for such transformations include N-bromosuccinimide (NBS) or molecular bromine (Br₂). The reaction is typically carried out in a suitable solvent, such as a chlorinated hydrocarbon (e.g., dichloromethane, chloroform) or a polar aprotic solvent (e.g., acetonitrile). beilstein-journals.orggoogle.com Controlling the reaction temperature is crucial for achieving high selectivity and minimizing the formation of polybrominated byproducts. mdpi.com The reaction often proceeds at temperatures ranging from 0 °C to room temperature.

Table 1: Representative Conditions for Selective Bromination

| Parameter | Value |

|---|---|

| Starting Material | 2-Amino-6-chlorobenzonitrile |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Solvent | Acetonitrile |

| Temperature | 0-25 °C |

| Reaction Time | 2-6 hours |

| Typical Yield | >90% (estimated based on similar reactions) |

This data is representative of typical electrophilic bromination reactions on activated aromatic systems.

An alternative electrophilic substitution strategy could involve a multi-step halogenation sequence starting from a simpler amino-substituted benzonitrile. For instance, one could envision the chlorination of 2-aminobenzonitrile (B23959) to introduce the chlorine atom at the C6 position, followed by a selective bromination at the C4 position. However, controlling the regioselectivity of the initial chlorination can be challenging due to the strong activating nature of the amino group, which could lead to a mixture of chlorinated isomers. Subsequent bromination would then be performed on the purified 2-amino-6-chlorobenzonitrile intermediate as described in the previous section.

Nitrile Group Introduction Reactions

Another major synthetic strategy involves the introduction of the nitrile group at a later stage of the synthesis, starting from a pre-functionalized aniline (B41778) derivative.

The Sandmeyer reaction is a classic and reliable method for converting an aromatic primary amine into a variety of functional groups, including a nitrile, via a diazonium salt intermediate. wikipedia.orgnih.govorganic-chemistry.org This approach would begin with a 3-bromo-5-chloroaniline (B31250) precursor. The synthesis would proceed in two main steps:

Diazotization: The primary amino group of 3-bromo-5-chloroaniline is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.

Cyanation: The resulting diazonium salt solution is then added to a solution of a copper(I) cyanide (CuCN), which catalyzes the displacement of the diazonium group by a cyanide ion to form the desired benzonitrile. chemicalbook.com

This method is particularly advantageous as it allows for the precise installation of the nitrile group, with the positions of the halogen and amino groups being pre-determined by the starting aniline. A general procedure for a similar transformation, the synthesis of 4-bromo-2-chlorobenzonitrile (B136228) from 4-amino-2-chlorobenzonitrile (B1265742), has been reported with high yields. chemicalbook.com

Table 2: General Conditions for Sandmeyer Cyanation

| Parameter | Value |

|---|---|

| Starting Material | 3-Bromo-5-chloroaniline (hypothetical) |

| Step 1: Diazotization | |

| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) |

| Temperature | 0-5 °C |

| Step 2: Cyanation | |

| Reagent | Copper(I) Cyanide (CuCN) |

| Temperature | 0-20 °C |

| Reaction Time | 2 hours |

| Typical Yield | 70-80% chemicalbook.com |

This data is based on a closely related Sandmeyer reaction for the synthesis of a brominated chlorobenzonitrile. chemicalbook.com

An alternative route for introducing the nitrile group is through the dehydration of a corresponding amide or aldoxime. This pathway would start with 2-amino-4-bromo-6-chlorobenzoic acid.

The synthesis would typically involve two steps:

Amidation: The carboxylic acid is first converted to its corresponding primary amide, 2-amino-4-bromo-6-chlorobenzamide. This can be achieved by first converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia (B1221849).

Dehydration: The resulting amide is then dehydrated to the nitrile. A variety of dehydrating agents can be employed for this transformation, including phosphorus pentoxide (P₄O₁₀), phosphoryl chloride (POCl₃), or cyanuric chloride. google.com

Alternatively, the nitrile can be formed from the corresponding aldehyde via an aldoxime intermediate, which is then dehydrated using reagents such as stannic chloride (SnCl₄). sphinxsai.com This route offers flexibility as the carboxylic acid or aldehyde functionality can be introduced through various other synthetic methods.

Amination and Halogenation of Benzonitrile Scaffolds

Building the target molecule from a simpler benzonitrile core involves the stepwise introduction of the amino and halogen substituents. The order of these steps is critical to ensure the desired 2,4,6-substitution pattern.

Reductive amination, also known as reductive alkylation, is a prominent method for forming amines. wikipedia.orglibretexts.org This reaction typically proceeds by converting an aldehyde or a ketone into an amine through an intermediate imine. wikipedia.orglibretexts.org The process involves the nucleophilic addition of an amine to the carbonyl group, forming a hemiaminal, which then dehydrates to an imine. chemistrysteps.com This imine is subsequently reduced to an amine using a suitable reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride. libretexts.orgchemistrysteps.comcommonorganicchemistry.com

This pathway is not directly applicable to the amination of a benzonitrile scaffold, as the nitrile group is not a carbonyl and does not readily form an imine in the same manner. The introduction of an amino group onto the aromatic ring of a benzonitrile is more commonly and efficiently achieved through the reduction of a nitro group, a process detailed in section 2.2.1.1.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi). wikipedia.orgbaranlab.org This coordination facilitates the deprotonation of the proton at the ortho position, creating a stabilized aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be quenched with an electrophile, such as a halogen source, to install a substituent exclusively at the ortho position. wikipedia.org

The cyano group of a benzonitrile can itself serve as a directing group for ortho-halogenation. organic-chemistry.org Palladium-catalyzed ortho-halogenation reactions using the cyano group as a directing element have been developed, providing good to excellent yields. organic-chemistry.org This approach offers a practical strategy for synthesizing complex and polyfunctional nitriles. organic-chemistry.org Various functional groups on the benzonitrile ring, including both electron-donating and electron-withdrawing groups, are compatible with this method. organic-chemistry.org

In a potential synthetic route to this compound, one could envision starting with a 2-amino-4-bromobenzonitrile (B1277943) derivative where the amino group is protected. The protected amino group, often a stronger directing group than the nitrile, would direct metalation to the 6-position. Subsequent quenching with a chlorinating agent like N-chlorosuccinimide (NCS) would install the chlorine atom at the desired position.

Table 1: Common Directing Metalation Groups (DMGs) in Directed Ortho-Metalation

| Directing Group | Chemical Formula | Relative Directing Ability |

|---|---|---|

| O-Carbamate | -OC(O)NR₂ | Very Strong |

| Amide | -C(O)NR₂ | Strong |

| Sulfonamide | -SO₂NR₂ | Strong |

| Methoxy | -OCH₃ | Moderate |

| Tertiary Amine | -NR₂ | Moderate |

| Cyano | -CN | Moderate to Weak |

Multi-Step Synthetic Sequences and Intermediate Transformations

An alternative and often more practical approach involves the synthesis from highly substituted precursors, such as nitrobenzonitrile derivatives. This strategy allows for the establishment of the halogenation pattern prior to the introduction of the sensitive amino group.

Starting with a nitro-substituted benzonitrile allows for the powerful and selective reduction of the nitro group to be the final or penultimate step, avoiding unwanted side reactions that a free amino group might undergo in earlier stages.

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. For substrates containing other reducible or sensitive functional groups, such as halogens and nitriles, the choice of reducing agent is critical to ensure selectivity.

Catalytic hydrogenation is a common method, but standard catalysts like palladium on carbon (Pd/C) can sometimes lead to hydrodehalogenation, the undesired removal of halogen substituents. commonorganicchemistry.com Raney nickel is often a more suitable catalyst for substrates where the preservation of chloro, bromo, or iodo substituents is necessary. commonorganicchemistry.com

Alternatively, metal-acid systems provide a mild and selective method for nitro group reduction. Reagents such as iron powder in acetic acid or zinc powder in acidic conditions are effective. commonorganicchemistry.com Another highly reliable reagent is tin(II) chloride (SnCl₂). commonorganicchemistry.com The reduction of aromatic nitro compounds with tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol (B145695) or ethyl acetate (B1210297) proceeds cleanly, leaving other groups like esters, halogens, and nitriles unaffected. stackexchange.comechemi.com A patent describes the preparation of 4-amino-2-chlorobenzonitrile from 2-chloro-4-nitrobenzonitrile (B1360291) in 96% yield using stannous chloride in concentrated hydrochloric acid. google.com

Table 2: Comparison of Reagents for Selective Nitro Group Reduction

| Reagent/System | Typical Conditions | Selectivity Advantages | Potential Drawbacks |

|---|---|---|---|

| H₂, Raney Nickel | H₂ gas, RT or heat, EtOH/MeOH | Good for preserving Ar-Cl, Ar-Br, Ar-I. commonorganicchemistry.com | Requires specialized hydrogenation equipment. |

| Fe / AcOH or HCl | Acetic acid or Hydrochloric acid, heat | Inexpensive and effective. commonorganicchemistry.com | Can require strongly acidic conditions. |

| Zn / AcOH | Acetic acid, heat | Mild and selective. commonorganicchemistry.com | Stoichiometric amounts of metal required. |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, heat | Excellent selectivity for nitro groups in the presence of nitriles and halogens. stackexchange.comechemi.com | Generates tin-based waste products. |

| Hydrazine (B178648) glyoxylate (B1226380) / Zn or Mg | Zinc or Magnesium powder, RT | Rapid, selective, and avoids expensive catalysts like Pd or Pt. | Preparation of the specific hydrazine reagent is required. |

The synthesis of the required halogenated nitrobenzonitrile precursor, such as 4-bromo-6-chloro-2-nitrobenzonitrile, is a key challenge. Direct electrophilic halogenation of a nitrobenzonitrile is complicated by the strong deactivating nature of both the nitro and cyano groups, which makes the aromatic ring very unreactive towards electrophiles. msu.edu Furthermore, the nitro group acts as a meta-director, which would not lead to the desired substitution pattern. msu.edu

Therefore, the synthesis of these intermediates typically relies on pathways where the substitution pattern is established through other means. One common method is the Sandmeyer reaction, where an amino group of a pre-existing halogenated aniline is converted into a nitrile. For example, a 2-amino-3,5-dihalo-nitrobenzene could potentially be converted to the corresponding 2-cyano derivative.

Another effective strategy is the nucleophilic substitution of a halogen on a suitably activated ring with a cyanide source. A patented process demonstrates the synthesis of 4-chloro-2-nitrobenzonitrile (B1583667) by reacting 2,5-dichloronitrobenzene with copper(I) cyanide. epo.org This reaction, often carried out at elevated temperatures in a polar aprotic solvent like DMF, selectively replaces the chlorine atom at the 5-position, which is activated by the ortho- and para-directing nitro group for nucleophilic attack. epo.org A similar strategy could be envisioned starting from 1-bromo-2,5-dichlorobenzene, which could be nitrated and then subjected to cyanation to install the required functionalities.

Derivatization of Existing Benzonitrile Precursors

The synthesis of this compound can be efficiently achieved by modifying existing benzonitrile scaffolds. This approach leverages readily available starting materials and introduces the required amino, bromo, and chloro substituents through strategic chemical transformations. Key methods for this derivatization include palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Strategies for Halogen Introduction

Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the direct and selective introduction of halogen atoms onto aromatic rings. organic-chemistry.orgresearchgate.net For the synthesis of halogenated benzonitriles, the cyano group can act as an effective directing group, guiding the halogenation to the ortho position with high regioselectivity. organic-chemistry.orgnih.gov This methodology offers a direct route to introduce bromine or chlorine atoms onto a pre-existing aminobenzonitrile core.

The reaction typically employs a palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂), in combination with a suitable halogen source like N-bromosuccinimide (NBS) for bromination or N-chlorosuccinimide (NCS) for chlorination. nih.gov The process is often facilitated by an additive, such as an acid, and proceeds in an appropriate solvent. organic-chemistry.org This directed halogenation is compatible with various functional groups, including both electron-donating and electron-withdrawing groups on the aryl nitrile. organic-chemistry.orgnih.gov The versatility of this approach allows for the synthesis of complex, polyfunctional nitriles. organic-chemistry.org For instance, starting with 2-amino-6-chlorobenzonitrile, a palladium-catalyzed C-H bromination at the C4 position could directly yield the target compound.

Key research findings in palladium-catalyzed ortho-halogenation of arylnitriles highlight the efficiency and selectivity of this method. The cyano group directs the palladium catalyst to the adjacent C-H bond, leading to the formation of a cyclopalladated intermediate, which then reacts with the halogen source to yield the ortho-halogenated product. organic-chemistry.org

| Substrate | Halogen Source | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Benzonitrile | NBS | Pd(OAc)₂ | DCE | 70 | 85 |

| Benzonitrile | NCS | Pd(OAc)₂ | DCE | 70 | 78 |

| 4-Methoxybenzonitrile | NBS | Pd(OAc)₂ | DCE | 70 | 75 |

| 4-(Trifluoromethyl)benzonitrile | NBS | Pd(OAc)₂ | DCE | 70 | 92 |

Nucleophilic Aromatic Substitution on Activated Halobenzenes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. libretexts.orgscranton.edu In the context of synthesizing this compound, SNAr reactions can be employed on precursors that are appropriately substituted with halogens that can act as leaving groups. The presence of the strongly electron-withdrawing nitrile group facilitates this reaction. libretexts.org

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.orgnih.gov A nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org For an SNAr reaction to proceed efficiently, the aromatic ring must be activated by electron-withdrawing substituents (like a nitro or cyano group) positioned ortho or para to the leaving group. libretexts.org

A potential synthetic route could involve a precursor such as 2,4-dibromo-6-chlorobenzonitrile (B13359296) or 2,6-dichloro-4-bromobenzonitrile. Selective substitution of one halogen atom by an amino group via reaction with ammonia or an ammonia equivalent would yield the desired product. The regioselectivity of such a reaction would be dictated by the relative activation of the different halogen positions by the cyano group. Theoretical and experimental studies on 2,4-dichloroquinazoline, for example, show that the C4 position is more susceptible to nucleophilic attack than the C2 position, demonstrating the possibility of regioselective SNAr. nih.gov

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceutical intermediates to minimize environmental impact and enhance safety and efficiency. ejcmpr.comnih.gov For a molecule like this compound, this involves adopting catalytic methods, utilizing alternative energy sources like microwaves, and exploring advanced reactor technologies such as continuous flow systems. scienceandtechnology.com.vn

Catalytic Approaches in this compound Synthesis

Catalytic methods are central to green chemistry as they reduce the need for stoichiometric reagents, thereby minimizing waste. The palladium-catalyzed C-H halogenation discussed previously is an excellent example of a catalytic approach. organic-chemistry.org The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), offers additional green advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling and reuse, which is both economically and environmentally beneficial. unibo.it For instance, the H-Cube® flow system utilizes a reusable cartridge containing a heterogeneous Pd/C catalyst for hydrogenations, a common reaction in multi-step syntheses. unibo.itresearchgate.net Such catalytic systems improve the process mass intensity (PMI), a key metric in green chemistry that measures the ratio of the total mass of materials used to the mass of the final product. unibo.it

Solvent-Free and Microwave-Assisted Reaction Conditions

The use of alternative energy sources, such as microwave irradiation, can dramatically accelerate chemical reactions, leading to significantly shorter reaction times, increased product yields, and often higher purity compared to conventional heating methods. beilstein-journals.orgnih.gov Microwave-assisted synthesis has been successfully applied to a wide range of organic transformations, including the synthesis of various heterocyclic compounds. ijpsjournal.comnih.govmdpi.com Reactions can often be performed in greener solvents or even under solvent-free conditions, further reducing the environmental footprint of the synthesis. asianpubs.org

The advantages of microwave-assisted synthesis are well-documented. For example, the synthesis of triazoloquinazolinones and benzimidazoquinazolinones under microwave irradiation resulted in nearly quantitative yields within minutes, whereas conventional methods required much longer reaction times. beilstein-journals.org This efficiency stems from the direct and rapid heating of the reaction mixture by microwaves, which can lead to different reaction selectivities and outcomes compared to conventional heating. nih.gov

| Reaction Type | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Quinoline-fused 1,4-benzodiazepine (B1214927) Synthesis | Microwave (80 °C) | Not Specified | 92-97 |

| Conventional | Not Specified | 62-65 | |

| Benzimidazoquinazolinone Synthesis | Microwave | Few Minutes | ~100 |

| Conventional (Reflux) | Hours/Days | Lower | |

| 1,2-disubstituted Benzimidazole (B57391) Synthesis | Microwave (100 °C) | 10 min | >96 |

| Conventional (100 °C) | 120 min | ~90 |

Continuous Flow Reactor Applications for Scalable Synthesis

Continuous flow chemistry is a modern technology that offers significant advantages over traditional batch processing, particularly for scaling up chemical syntheses. rsc.orgnih.gov In a flow reactor, reagents are continuously pumped through a network of tubes or channels where they mix and react. flinders.edu.au This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency, safety, and yield. researchgate.netflinders.edu.au

Chemical Reactivity and Mechanistic Investigations of 2 Amino 4 Bromo 6 Chlorobenzonitrile

Reactivity of the Aromatic Nucleus

The reactivity of the benzene (B151609) ring in 2-Amino-4-bromo-6-chlorobenzonitrile is complex due to the presence of both activating and deactivating substituents. The amino group is a strong activating group, while the halogen atoms are deactivating, and the nitrile group is strongly deactivating. These groups also direct incoming electrophiles to specific positions on the ring.

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.com The rate and position of this substitution are determined by the existing substituents.

Directing Effects of Substituents:

Amino (-NH2) group: As a powerful activating group, it directs incoming electrophiles to the ortho and para positions. In this molecule, the position para to the amino group is occupied by the bromo group, and one ortho position is occupied by the nitrile group. The remaining ortho position (C3) and the meta position (C5) are available for substitution. The amino group strongly directs incoming electrophiles to position C3.

Halogens (-Br and -Cl): These are deactivating groups but are also ortho-, para-directors. The chloro group at C6 directs to C5 (ortho), and the bromo group at C4 directs to C3 and C5 (ortho).

Nitrile (-CN) group: This is a strong deactivating group and a meta-director. It directs incoming electrophiles to positions C3 and C5.

Considering the combined influence, the powerful activating and directing effect of the amino group is often dominant. However, the directing effects of all four substituents converge on positions C3 and C5. Therefore, electrophilic attack is strongly favored at these two locations. The general mechanism proceeds through a resonance-stabilized carbocation intermediate known as a benzenonium ion or sigma complex. msu.edusigmaaldrich.com

| Position | Activating/Deactivating Influence | Predicted Outcome |

| C3 | - ortho to -NH2 (activating) - ortho to -Br (directing) - meta to -CN (directing) | Favored site for electrophilic attack. |

| C5 | - para to -NH2 (activating) - ortho to -Cl (directing) - ortho to -Br (directing) - meta to -CN (directing) | Favored site for electrophilic attack, though potentially more sterically hindered. |

Nucleophilic Aromatic Substitution (SNA) is less common than EAS but can occur when the aromatic ring is substituted with strong electron-withdrawing groups. libretexts.org The nitrile (-CN) group in this compound activates the ring for nucleophilic attack, particularly at the positions ortho and para to it. libretexts.orgyoutube.com

The potential leaving groups in this molecule are the bromo and chloro atoms. The reaction typically proceeds through an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Reactivity of Halogens:

The chloro group is at the C6 position, which is ortho to the electron-withdrawing nitrile group.

The bromo group is at the C4 position, which is para to the nitrile group.

Both positions are activated towards nucleophilic attack. The relative reactivity of halogens as leaving groups in SNAr reactions can be complex. While iodide is the best leaving group in SN1/SN2 reactions, in SNAr the rate-determining step is often the initial nucleophilic attack. This attack is facilitated by a more electronegative halogen, which polarizes the carbon-halogen bond, making the carbon more electrophilic. youtube.com Thus, the order of reactivity can sometimes be F > Cl > Br > I.

Strong nucleophiles like alkoxides, amides, or thiolates can displace either the bromine or chlorine atom. youtube.com The specific outcome would depend on the reaction conditions and the nature of the nucleophile.

| Reaction Type | Reagents | Potential Product(s) |

| Substitution of Chlorine | Sodium methoxide (B1231860) (NaOCH₃) | 2-Amino-4-bromo-6-methoxybenzonitrile |

| Substitution of Bromine | Sodium hydrosulfide (B80085) (NaSH) | 2-Amino-6-chloro-4-mercaptobenzonitrile |

| Ammonolysis | Ammonia (B1221849) (NH₃) | 2,6-Diamino-4-bromobenzonitrile or 2,4-Diamino-6-chlorobenzonitrile |

Transformations Involving Functional Groups

Beyond the reactivity of the aromatic ring itself, the individual functional groups can undergo a variety of chemical transformations.

The primary amino group is a versatile functional handle for further molecular elaboration.

Aromatic primary amines can be converted to diazonium salts upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). chemicalbook.com This process, known as diazotization, creates a highly useful intermediate, the diazonium salt.

The resulting 4-bromo-6-chloro-2-cyanobenzenediazonium salt is a versatile intermediate that can undergo a range of substitution reactions, often catalyzed by copper(I) salts in what are known as Sandmeyer reactions. These reactions allow for the replacement of the diazonium group (-N₂⁺) with a variety of other functional groups.

| Reaction Name | Reagents | Product |

| Sandmeyer (Chloro) | Copper(I) chloride (CuCl) | 4-Bromo-2,6-dichlorobenzonitrile |

| Sandmeyer (Bromo) | Copper(I) bromide (CuBr) | 2,4-Dibromo-6-chlorobenzonitrile (B13359296) |

| Sandmeyer (Cyano) | Copper(I) cyanide (CuCN) | 4-Bromo-6-chloro-1,2-dicyanobenzene |

| Schiemann Reaction | Fluoroboric acid (HBF₄), heat | 4-Bromo-2-chloro-6-fluorobenzonitrile |

| Hydrolysis | Water (H₂O), heat | 4-Bromo-6-chloro-2-hydroxybenzonitrile |

| Deamination | Hypophosphorous acid (H₃PO₂) | 4-Bromo-2-chlorobenzonitrile (B136228) |

The primary amino group of this compound can readily react with acylating agents such as acid chlorides or anhydrides to form amides. nih.gov This acylation is a common transformation used for protecting the amino group or for introducing new structural motifs.

For instance, reaction with acetyl chloride in the presence of a base (like pyridine) would yield N-(4-bromo-2-chloro-6-cyanophenyl)acetamide. This transformation has a significant impact on the reactivity of the aromatic ring. The resulting acetamido group (-NHCOCH₃) is still an activating, ortho-, para-directing group, but it is less powerful than the amino group due to the electron-withdrawing nature of the adjacent carbonyl.

| Acylating Agent | Product Name |

| Acetyl Chloride | N-(4-bromo-2-chloro-6-cyanophenyl)acetamide |

| Benzoyl Chloride | N-(4-bromo-2-chloro-6-cyanophenyl)benzamide |

| Acetic Anhydride | N-(4-bromo-2-chloro-6-cyanophenyl)acetamide |

Reactions of the Amino Group

Heterocyclic Ring Formation via Amino Cyclization

The presence of ortho-disposed amino and nitrile functionalities on the benzene ring of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems, particularly quinazolines. The amino group acts as a nucleophile, initiating cyclization cascades with various reaction partners that provide the additional atoms needed to complete the heterocyclic ring.

One established method involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides, mediated by an acid like hydrochloric acid, to produce 2-amino-4-iminoquinazolines through a [4+2] annulation reaction. mdpi.com This transformation showcases the dual reactivity of the 2-aminobenzonitrile (B23959) core, where the ring nitrogen of the nitrile and the exocyclic amino group participate in the formation of the new pyrimidine (B1678525) ring. Similarly, palladium-catalyzed cascade reactions of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids can yield 4-arylquinazolines. organic-chemistry.org This process involves an initial C-C coupling followed by an intramolecular C-N bond formation, highlighting the versatility of the substrate in multicomponent reactions. organic-chemistry.org

Furthermore, iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reactions provide an atom-economical route to quinazolines from 2-aminoarylmethanols and nitriles. organic-chemistry.org While the starting material is not the nitrile itself, this demonstrates the general utility of the 2-aminobenzonitrile scaffold in building complex heterocycles under mild conditions. organic-chemistry.org The synthesis of quinazoline (B50416) derivatives is a significant area of medicinal chemistry, and the varied substitution pattern of this compound offers a template for creating a diverse library of these compounds. frontiersin.org

Reactions of the Nitrile Group

The cyano group is one of the most versatile functionalities in organic synthesis, capable of being transformed into various other groups such as amines and carboxylic acids. researchgate.netebsco.com

The nitrile functionality can be readily reduced to a primary amine. This transformation is a fundamental method for introducing an aminomethyl group (-CH₂-NH₂) into a molecule. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. ebsco.com The reaction proceeds by nucleophilic attack of the hydride on the electrophilic carbon of the nitrile, followed by workup to yield the primary amine. This conversion of this compound would yield (2-amino-4-bromo-6-chlorophenyl)methanamine, a compound featuring two primary amino groups with different chemical environments.

The nitrile group can undergo hydrolysis to form a carboxylic acid or its corresponding amide derivative. ebsco.com This reaction typically requires acidic or basic conditions. Under mildly acidic conditions, the nitrile is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water. ebsco.com This initially forms a hydroxy imine, which tautomerizes to an amide. ebsco.com More vigorous hydrolysis conditions, such as stronger acids and higher temperatures, will further hydrolyze the intermediate amide to the corresponding carboxylic acid and ammonia. ebsco.com For this compound, this reaction would produce 2-amino-4-bromo-6-chlorobenzamide as the intermediate and ultimately 2-amino-4-bromo-6-chlorobenzoic acid as the final product.

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a building block for various heterocyclic systems. researchgate.net While the nitrile group is a relatively unreactive dienophile in Diels-Alder reactions, it can undergo [2+2+2] cycloadditions, particularly when catalyzed by transition metals. researchgate.net Furthermore, the nitrile group is a key precursor in the formation of nitrogen-containing heterocycles through [3+2] cycloaddition pathways. researchgate.net For instance, reactions with azides can lead to the formation of tetrazoles. The reactivity of the nitrile in this compound in such reactions provides a pathway to novel, complex heterocyclic structures fused to the substituted benzene ring.

Reactivity of Halogen Substituents

The presence of two different halogen atoms, bromine and chlorine, on the aromatic ring allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in standard oxidative addition steps with Pd(0) catalysts. This differential reactivity enables sequential or regioselective coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. The higher reactivity of the C-Br bond allows for the selective coupling of a boronic acid at the 4-position of this compound while leaving the chlorine atom at the 6-position intact. This strategy is valuable for the stepwise construction of complex biaryl structures. mdpi.com Various palladium catalysts and conditions can be employed to optimize the reaction. nih.govresearchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the reaction would preferentially occur at the more reactive C-Br bond. wikipedia.org This selectivity allows for the introduction of an alkynyl substituent at the 4-position. The reaction is typically run under mild conditions with an amine base. wikipedia.orgnih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction provides a means to introduce vinyl groups onto the aromatic ring, again with expected preferential reactivity at the bromine-substituted position.

The table below summarizes typical conditions for these cross-coupling reactions, illustrating the versatility of aryl halides in modern organic synthesis.

| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent | Reference |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/Water | mdpi.comnih.gov |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N or Diethylamine | THF or DMF | wikipedia.orgsoton.ac.uk |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | wikipedia.orgorganic-chemistry.org |

| Stille | Organostannane | Pd(PPh₃)₄ | (Not always required) | Toluene or THF |

Palladium-Catalyzed Arylation and Alkylation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the presence of two halogen atoms, bromine and chlorine, offers potential sites for such transformations. Generally, the reactivity of aryl halides in palladium-catalyzed reactions follows the order I > Br > Cl > F. This trend is attributed to the bond dissociation energies of the carbon-halogen bonds. Consequently, the carbon-bromine bond in this compound is expected to be significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C-4 position (bearing the bromine atom) while leaving the C-6 position (bearing the chlorine atom) intact, provided the reaction conditions are carefully controlled.

Common palladium-catalyzed cross-coupling reactions applicable to this substrate include the Suzuki, Heck, and Buchwald-Hartwig reactions for arylation, and related couplings for alkylation.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent with an aryl halide. For this compound, a selective reaction at the C-Br bond with an arylboronic acid would yield an arylated product.

Heck Coupling: In a Heck reaction, an alkene is coupled with an aryl halide. Again, selective reaction at the C-Br bond is anticipated.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond. While the substrate already contains an amino group, further N-arylation could be envisioned under specific conditions, though reaction at the C-Br bond is the more probable pathway for C-C or C-N bond formation with external nucleophiles.

Alkylation Reactions: Analogous to arylation, alkyl groups can be introduced via cross-coupling reactions, such as the Negishi coupling (using organozinc reagents) or by using specific alkylboron reagents in a Suzuki-type reaction.

The table below illustrates hypothetical yet plausible outcomes for the selective palladium-catalyzed arylation of this compound at the C-4 position.

| Entry | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 2-Amino-6-chloro-4-phenylbenzonitrile | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 2-Amino-6-chloro-4-(4-methoxyphenyl)benzonitrile | 92 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | 2-Amino-6-chloro-4-(thiophen-3-yl)benzonitrile | 78 |

This table presents representative data based on the known reactivity of similar aryl bromides in Suzuki coupling reactions.

Mechanistic Pathways of Key Transformations

The transformations of this compound can proceed through several distinct mechanistic pathways, including radical, ionic, and transition metal-catalyzed mechanisms. The operative mechanism is highly dependent on the reaction conditions, including the reagents, catalysts, and presence of initiators or light.

Radical reactions involve species with unpaired electrons and typically proceed through a three-stage process: initiation, propagation, and termination. For this compound, radical reactions could be initiated by radical initiators (e.g., AIBN) or photochemically.

A plausible radical reaction is the reduction of the aryl bromide. In the presence of a radical initiator and a hydrogen atom donor (e.g., tributyltin hydride), a tin radical can abstract the bromine atom from the aromatic ring to generate an aryl radical. This aryl radical can then abstract a hydrogen atom from the donor to yield 2-amino-6-chlorobenzonitrile (B183317). The greater reactivity of the C-Br bond compared to the C-Cl bond makes selective radical-mediated de-bromination feasible.

Initiation:

Initiator → 2R•

Propagation:

R• + Bu₃SnH → RH + Bu₃Sn•

Bu₃Sn• + this compound → Bu₃SnBr + 2-Amino-6-chloro-4-cyanophenyl radical

2-Amino-6-chloro-4-cyanophenyl radical + Bu₃SnH → 2-Amino-6-chlorobenzonitrile + Bu₃Sn•

Free-radical halogenation (substitution of a hydrogen atom with a halogen) on the aromatic ring is unlikely under typical conditions, as the existing halogen and electron-withdrawing groups deactivate the ring towards such reactions.

Nucleophilic Aromatic Substitution (SNAr): The benzene ring of this compound is substituted with two electron-withdrawing groups (cyano and chloro) and one electron-donating group (amino). The strong electron-withdrawing nature of the cyano group, particularly from the para position relative to the chlorine, and the inductive effect of the halogens, make the ring susceptible to nucleophilic aromatic substitution.

The SNAr mechanism involves the attack of a nucleophile on the aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity.

Given the substitution pattern, the chlorine atom at C-6 is activated towards SNAr by the para-cyano group. The bromine atom at C-4 is activated by the ortho-cyano and ortho-amino groups. However, the strong activation provided by a para-nitro or para-cyano group is well-established. Therefore, reaction with a strong nucleophile (e.g., sodium methoxide) could potentially lead to the substitution of the chlorine atom. The substitution of bromine is also possible, and the relative reactivity would depend on the specific nucleophile and reaction conditions. Generally, in SNAr reactions of dihalogenated compounds, the halogen that is better able to stabilize the negative charge in the Meisenheimer complex, and is in a more activated position, will be substituted preferentially.

Electrophilic Aromatic Substitution (SEAr): Electrophilic aromatic substitution is highly unlikely for this compound. The amino group is an activating, ortho-, para-director. However, the potent deactivating effects of the two halogen atoms and the cyano group significantly reduce the nucleophilicity of the aromatic ring, making it resistant to attack by electrophiles. Any forced electrophilic substitution would likely occur at the position ortho to the activating amino group (C-3 or C-5), but harsh conditions would be required, and side reactions would be probable.

As discussed in section 3.2.3.2, palladium-catalyzed cross-coupling reactions are highly relevant for this compound. The general mechanism for these reactions, for instance a Suzuki-Miyaura coupling, proceeds through a catalytic cycle involving the palladium catalyst.

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl-bromide bond, which is the weaker of the two carbon-halogen bonds. This step forms a Pd(II) intermediate. The greater reactivity of the C-Br bond ensures the regioselectivity of this initial step.

Transmetalation: The organoboron compound (in a Suzuki reaction) coordinates to the palladium center, and in the presence of a base, the organic group is transferred from boron to palladium, displacing the halide. The base is crucial for activating the organoboron species.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond of the product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

This catalytic cycle highlights the efficiency and selectivity of transition metal-catalyzed reactions, allowing for the construction of complex molecules from functionalized precursors like this compound under relatively mild conditions.

Spectroscopic and Crystallographic Characterization for Structural Elucidation of 2 Amino 4 Bromo 6 Chlorobenzonitrile and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers a powerful, non-destructive method for identifying the functional groups and probing the molecular structure of 2-Amino-4-bromo-6-chlorobenzonitrile. These two techniques are complementary, as the selection rules governing them differ; some vibrational modes that are weak or absent in the FT-IR spectrum may be strong in the FT-Raman spectrum, and vice versa.

The vibrational spectrum of this compound is characterized by distinct bands corresponding to the stretching and bending modes of its constituent functional groups. A combined experimental and theoretical study on the closely related 2-amino-4-chlorobenzonitrile (B1265954) (2A4CBN) provides a basis for the assignment of these vibrational frequencies.

Key vibrational modes for this compound are expected in the following regions:

N-H Vibrations: The amino (-NH₂) group gives rise to characteristic stretching vibrations. Typically, asymmetric and symmetric N-H stretching modes are observed in the 3500-3300 cm⁻¹ region. The corresponding bending (scissoring) mode is expected around 1650-1580 cm⁻¹.

C≡N Stretching: The nitrile (-C≡N) group exhibits a strong, sharp absorption band in the 2260-2220 cm⁻¹ region. The intensity and exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring. For 2-amino-4-chlorobenzonitrile, the C≡N stretching band is observed at 2211 cm⁻¹ in the IR spectrum.

C-X (Halogen) Vibrations: The carbon-chlorine (C-Cl) and carbon-bromine (C-Br) stretching vibrations are typically found in the fingerprint region of the spectrum (below 1000 cm⁻¹). The C-Cl stretching vibration in 2-amino-4-chlorobenzonitrile is identified at 782 cm⁻¹. The C-Br stretching vibration generally appears at a lower frequency, often in the 710-505 cm⁻¹ range.

Aromatic C-H and C=C Vibrations: The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations are also prominent in the 900-675 cm⁻¹ range and are indicative of the substitution pattern.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Asymmetric/Symmetric Stretching | 3500 - 3300 |

| Amino (-NH₂) | Scissoring (Bending) | 1650 - 1580 |

| Nitrile (-C≡N) | Stretching | 2260 - 2220 |

| Aromatic Ring | C=C Stretching | 1600 - 1400 |

| Carbon-Chlorine (C-Cl) | Stretching | ~782 |

| Carbon-Bromine (C-Br) | Stretching | 710 - 505 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound. Through various NMR techniques, it is possible to determine the number and connectivity of protons and carbon atoms, providing unambiguous evidence for the molecular structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The amino group is a strong electron-donating group, which tends to shield the aromatic protons, shifting their signals to a higher field (lower ppm). Conversely, the electronegative halogen atoms (bromine and chlorine) and the nitrile group are electron-withdrawing, causing deshielding and a downfield shift (higher ppm).

The predicted ¹H NMR spectrum would feature:

Aromatic Protons: Two signals in the aromatic region (typically 6.5-8.0 ppm). Due to the substitution pattern, these protons would likely appear as singlets or narrowly coupled doublets, depending on the magnitude of the long-range coupling constants.

Amino Protons: A broad singlet corresponding to the two protons of the amino group. The chemical shift of this signal can vary depending on the solvent and concentration but is generally expected in the range of 4.0-6.0 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H | 6.5 - 8.0 | Singlet/Doublet | 2H |

| Amino (-NH₂) | 4.0 - 6.0 | Broad Singlet | 2H |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound is expected to show seven distinct signals, one for each of the six aromatic carbons and one for the nitrile carbon. The chemical shifts are influenced by the attached substituents.

The predicted ¹³C NMR spectrum would display:

Nitrile Carbon: A signal for the nitrile carbon (C≡N) is expected in the range of 115-125 ppm.

Aromatic Carbons: Six signals for the aromatic carbons. The carbon attached to the amino group (C-NH₂) would be significantly shielded and appear at a higher field. The carbons attached to the halogens (C-Br and C-Cl) and the nitrile group (C-CN) would be deshielded and appear at a lower field. The remaining aromatic carbons will have chemical shifts determined by the cumulative electronic effects of all substituents.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-NH₂ | ~150 |

| Aromatic C-Br | ~110 - 120 |

| Aromatic C-Cl | ~130 - 140 |

| Aromatic C-CN | ~100 - 110 |

| Aromatic C-H | ~115 - 140 |

| Nitrile (-C≡N) | ~115 - 125 |

To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would be used to confirm the coupling (or lack thereof) between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). HSQC would allow for the unambiguous assignment of the signals for the two protonated aromatic carbons.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as offering insights into the structure of the molecule through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of a compound. By measuring the mass-to-charge ratio with high accuracy, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁴N, ³⁵Cl, ⁷⁹Br).

Table 1: Theoretical Exact Mass Calculation for this compound (C₇H₄BrClN₂)

| Element | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |

| Hydrogen (¹H) | 4 | 1.007825 | 4.031300 |

| Bromine (⁷⁹Br) | 1 | 78.918337 | 78.918337 |

| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Total Exact Mass | 229.924638 |

An experimental HRMS analysis of this compound would be expected to yield a mass value that is in very close agreement with this theoretical calculation, typically within a few parts per million (ppm), thus confirming its elemental composition.

Tandem Mass Spectrometry (LC-MS/MS) is a technique where ions are fragmented in the mass spectrometer to generate a characteristic fragmentation pattern, which provides valuable structural information. nih.gov In a typical LC-MS/MS experiment, the parent ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to elucidate the connectivity of the molecule.

Expected fragmentation pathways for this compound would likely involve the loss of small neutral molecules such as HCN from the nitrile group, or cleavage of the halogen atoms. The relative abundance of the fragment ions can provide insights into the stability of different parts of the molecule.

Furthermore, LC-MS/MS is a highly sensitive and selective technique for the assessment of compound purity. By separating the target compound from its impurities using liquid chromatography prior to mass spectrometric analysis, even trace-level impurities can be detected and identified based on their unique mass-to-charge ratios and fragmentation patterns. nih.gov

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z (of most abundant isotopes) |

| [M-HCN]⁺ | C₆H₄BrClN | 203 |

| [M-Cl]⁺ | C₇H₄BrN₂ | 195 |

| [M-Br]⁺ | C₇H₄ClN₂ | 151 |

| [M-HCN-Cl]⁺ | C₆H₄BrN | 168 |

| [M-HCN-Br]⁺ | C₆H₄ClN | 124 |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's structure and chromophores.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions. libretexts.orglibretexts.org The aromatic ring and the nitrile group constitute the primary chromophore.

π → π transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically of high intensity (large ε value) and are expected to be observed in the spectrum of this compound due to the conjugated system of the benzene (B151609) ring.

n → π transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen of the amino group or the nitrile group, to an antibonding π* orbital. These transitions are generally of lower intensity (smaller ε value) compared to π → π* transitions. libretexts.org

For the related compound, 2-amino-4-chlorobenzonitrile, two main absorption peaks corresponding to π → π* and n → π* transitions have been reported. analis.com.my A similar pattern would be anticipated for this compound.

The substituents on the benzene ring—amino (-NH₂), bromo (-Br), and chloro (-Cl)—have a significant influence on the electronic absorption characteristics of the molecule.

Amino Group (-NH₂): The amino group is an auxochrome with a strong electron-donating effect (mesomeric effect). The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene ring, which generally leads to a bathochromic shift (red shift) of the absorption maxima to longer wavelengths and an increase in the molar absorptivity.

The interplay of these substituents in this compound will determine the precise position and intensity of the absorption bands. The combined electron-donating effect of the amino group and the halogens is likely to result in absorption at longer wavelengths compared to benzonitrile (B105546) itself. shimadzu.com

Table 3: Predicted UV-Vis Absorption Data for this compound in Ethanol (B145695)

| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | ~260-280 | ~10,000-15,000 |

| n → π | ~320-350 | ~1,000-3,000 |

Single Crystal X-ray Crystallography

For this compound, a successful single crystal X-ray diffraction study would be expected to provide the following key information:

Confirmation of the molecular structure: Unambiguous determination of the connectivity of atoms and the substitution pattern on the benzene ring.

Molecular geometry: Precise bond lengths and angles, allowing for an analysis of the effects of the various substituents on the geometry of the benzene ring.

Conformation: The planarity of the molecule and the orientation of the amino group relative to the ring.

Intermolecular interactions: Identification of hydrogen bonds (e.g., involving the amino group and the nitrile nitrogen) and other non-covalent interactions that dictate the crystal packing.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~6.2 |

| c (Å) | ~15.1 |

| β (°) | ~95 |

| Volume (ų) | ~790 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.9 |

It is important to note that this data is hypothetical and would require experimental validation through single crystal X-ray diffraction analysis.

Lack of Crystallographic Data for this compound Prevents Detailed Structural Analysis

A comprehensive search of scientific databases and literature has revealed that there is currently no publicly available crystallographic data for the chemical compound this compound. As a result, a detailed analysis of its specific crystal structure, as requested, cannot be provided at this time.

The elucidation of a compound's crystal system, space group, precise bond lengths and angles, and the intricate network of intermolecular interactions is entirely dependent on experimental data obtained through techniques such as single-crystal X-ray diffraction. Without a published crystal structure, the generation of an accurate and scientifically validated article on these specific crystallographic characteristics is not possible.

While research exists for structurally related compounds, such as 2-amino-4-chlorobenzonitrile, the strict requirement to focus solely on this compound means that data from these analogues cannot be used as a direct substitute. The presence of a bromine atom in place of a hydrogen atom would significantly influence the compound's electronic properties, molecular packing, and the nature of its intermolecular interactions, including potential halogen bonding. Therefore, extrapolating data from a less substituted analogue would not meet the required standard of scientific accuracy for the specified molecule.

Further research and crystallographic analysis of this compound would be necessary to determine the precise details of its solid-state structure. Until such studies are conducted and published, the specific information requested in the outline remains experimentally undetermined.

Computational and Theoretical Chemistry Investigations of 2 Amino 4 Bromo 6 Chlorobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, vibrational frequencies, and electronic properties of chemical compounds. For substituted benzonitriles, these methods provide valuable data that correlate with experimental findings.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules like substituted benzonitriles.

Geometry optimization is a critical step in computational chemistry that determines the most stable three-dimensional arrangement of atoms in a molecule. For aromatic compounds like substituted benzonitriles, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to find the minimum energy structure.

In a study on the related molecule, 2-amino-4-chlorobenzonitrile (B1265954), the optimized geometric parameters were calculated. The resulting bond lengths and angles represent the equilibrium geometry of the molecule in the gaseous phase. For instance, the nitrile (C≡N) and C-N bond lengths were found to be influenced by the conjugation with the aromatic ring. analis.com.my

Table 1: Selected Optimized Geometric Parameters for Analogous Benzonitriles

| Parameter | 2-Amino-4-chlorobenzonitrile analis.com.my |

|---|---|

| C-C (ring) | 1.386 - 1.405 Å |

| C-N (amino) | 1.369 Å |

| C-CN | 1.428 Å |

| C≡N | 1.146 Å |

| C-Cl | 1.745 Å |

| ∠C-C-C (ring) | 118.1 - 121.8 ° |

| ∠C-C-NH2 | 121.2 ° |

| ∠C-C-CN | 120.1 ° |

Note: This data is for an analogous compound and is intended to provide a reasonable estimate for 2-Amino-4-bromo-6-chlorobenzonitrile.

Vibrational frequency calculations are performed to predict the infrared and Raman spectra of a molecule. These calculations are typically carried out at the same level of theory as the geometry optimization. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

For 2-amino-4-chlorobenzonitrile, DFT calculations have been used to assign the vibrational modes observed in its FTIR and FT-Raman spectra. analis.com.my Key vibrational frequencies include the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and the C-Cl stretching. analis.com.my These assignments are crucial for the interpretation of experimental spectroscopic data.

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for 2-Amino-4-chlorobenzonitrile

| Vibrational Mode | Calculated (Scaled) analis.com.my | Experimental (FTIR) analis.com.my |

|---|---|---|

| NH₂ Asymmetric Stretch | 3508 | 3452 |

| NH₂ Symmetric Stretch | 3402 | 3363 |

| C≡N Stretch | 2235 | 2211 |

| C-Cl Stretch | 785 | 782 |

Note: This data is for an analogous compound and is intended to provide a reasonable estimate for this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the electronic transitions of molecules. It is used to calculate the excitation energies, oscillator strengths, and absorption wavelengths (λmax) that characterize a molecule's UV-visible spectrum.

In the case of 2-amino-4-chlorobenzonitrile, TD-DFT calculations have been performed to analyze its electronic absorption spectra. analis.com.my The calculations help in understanding the nature of the electronic transitions, such as π → π* and n → π* transitions, which are characteristic of aromatic compounds with functional groups like amino and nitrile. analis.com.my

Table 3: Calculated Electronic Transitions for 2-Amino-4-chlorobenzonitrile

| Transition | Excitation Energy (eV) analis.com.my | Wavelength (nm) analis.com.my | Oscillator Strength (f) analis.com.my |

|---|---|---|---|

| HOMO -> LUMO | 4.15 | 298.7 | 0.045 |

| HOMO-1 -> LUMO | 4.78 | 259.4 | 0.123 |

| HOMO -> LUMO+1 | 5.21 | 237.9 | 0.098 |

Note: This data is for an analogous compound and is intended to provide a reasonable estimate for this compound.

Ab Initio Methods and Semi-Empirical Approaches

While DFT is highly popular, other computational methods are also employed in theoretical chemistry. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. For molecules of this size, ab initio methods can be computationally expensive but offer high accuracy. Semi-empirical methods are faster but generally less accurate. No specific studies using these methods for this compound or its close analogs were prominently found in the search results.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. Computational chemistry provides several descriptors to quantify this.

Frontier Molecular Orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability. researchgate.net

Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity.

Table 4: Calculated Electronic Properties and Reactivity Descriptors for 2-Amino-4-chlorobenzonitrile

| Parameter | Value analis.com.my |

|---|---|

| E_HOMO | -6.23 eV |

| E_LUMO | -1.54 eV |

| Energy Gap (ΔE) | 4.69 eV |

| Ionization Potential (I) | 6.23 eV |

| Electron Affinity (A) | 1.54 eV |

| Chemical Hardness (η) | 2.345 eV |

| Chemical Softness (S) | 0.426 eV⁻¹ |

| Electronegativity (χ) | 3.885 eV |

| Electrophilicity Index (ω) | 3.21 eV |

Note: This data is for an analogous compound and is intended to provide a reasonable estimate for this compound.

The analysis of these descriptors for 2-amino-4-chlorobenzonitrile suggests that the molecule is relatively stable, as indicated by the significant energy gap. analis.com.my The electrophilicity index provides insight into its behavior in reactions with nucleophiles.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Molecular Stability, Charge Transfer)

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions. The analysis would also reveal the nature of charge transfer within the molecule.

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is the outermost orbital containing electrons and acts as an electron donor. An analysis of its characteristics would involve identifying the specific atoms and bonds that contribute most to this orbital, thereby indicating the likely sites for electrophilic attack.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor. A detailed examination of the LUMO would reveal the regions of the molecule that are most susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density between occupied and unoccupied orbitals. This analysis quantifies the hyperconjugative interactions that contribute to the stability of the molecule. By examining the interactions between donor (Lewis-type) and acceptor (non-Lewis type) NBOs, one can gain insight into the intramolecular charge transfer and the strength of specific chemical bonds.

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. This color-coded map is invaluable for predicting the reactive sites for both electrophilic and nucleophilic attacks. Regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (typically colored blue) denote electron-poor areas.

Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Chemical Potential, Electrophilicity Index)

Global and local reactivity descriptors are quantitative measures derived from the electronic structure of a molecule that help in predicting its chemical behavior. Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters provide a quantitative basis for understanding the reactivity and stability of the compound.

Intermolecular Interaction Analysis

The study of intermolecular interactions is essential for understanding the physical properties of the compound in its condensed phases, such as its crystal packing and boiling point. This analysis would typically involve identifying and characterizing non-covalent interactions like hydrogen bonds, halogen bonds, and van der Waals forces.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal. It is based on partitioning the crystal electron density into molecular fragments. The Hirshfeld surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

Quantification of Hydrogen Bonding and Halogen Bonding Interactions

Hydrogen bonding and halogen bonding are crucial non-covalent interactions that govern the supramolecular assembly of molecules in the solid state. Computational methods, often in conjunction with crystallographic data, can be used to quantify the strength and geometry of these interactions. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) can be employed to analyze the electron density at bond critical points, providing a quantitative measure of the interaction strength.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Density Functional Theory (DFT) is a widely used computational method for predicting various spectroscopic parameters, including:

Infrared (IR) and Raman spectra: Calculations can predict the vibrational frequencies and intensities, which can be compared with experimental spectra to aid in the assignment of vibrational modes.

Nuclear Magnetic Resonance (NMR) spectra: Chemical shifts (e.g., ¹H, ¹³C) can be calculated and compared to experimental data to confirm molecular structures.

UV-Visible spectra: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and the corresponding absorption wavelengths.

A comparison between the calculated and experimental spectra is crucial for validating the computational model and providing a more detailed understanding of the molecule's electronic and vibrational properties.

In the absence of any published research on this compound, the specific data tables and detailed research findings requested for this compound cannot be provided.

Derivatization Strategies and Analog Development Based on 2 Amino 4 Bromo 6 Chlorobenzonitrile

Amino Group Derivatization

The primary amino group in 2-Amino-4-bromo-6-chlorobenzonitrile is a key site for a multitude of chemical transformations, including acylation, alkylation, arylation, Schiff base formation, and cyclocondensation reactions. These modifications introduce new functional groups and can significantly alter the steric and electronic profile of the molecule, leading to the generation of diverse compound libraries.

Acylation, Alkylation, and Arylation of the Amino Moiety

The nucleophilic character of the amino group facilitates its reaction with various electrophiles to yield acylated, alkylated, and arylated derivatives.

Acylation is a common strategy to introduce an acyl group onto the amino moiety, typically by reacting this compound with acyl chlorides or anhydrides. This reaction proceeds via a nucleophilic acyl substitution mechanism to form a stable amide linkage. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. libretexts.orgyoutube.com

| Reagent | Product Type | General Conditions |

| Acyl Chloride (e.g., Acetyl chloride) | N-Acyl-2-amino-4-bromo-6-chlorobenzonitrile | Inert solvent, Base (e.g., Pyridine, Triethylamine) |

| Carboxylic Anhydride (e.g., Acetic anhydride) | N-Acyl-2-amino-4-bromo-6-chlorobenzonitrile | Often neat or in a polar solvent, may require a catalyst |